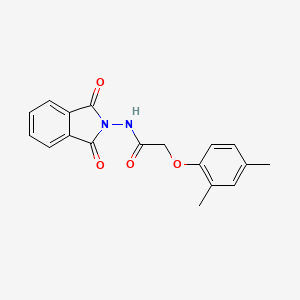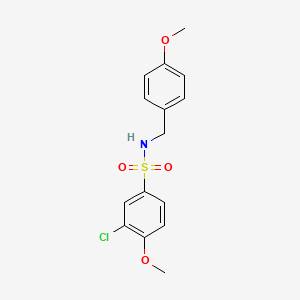
2-(4-chlorophenyl)-3-hydroxynaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for its antifungal, antibacterial, and anticancer properties. In recent years, plumbagin has gained attention from the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone involves the induction of oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in cell death. Plumbagin has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Plumbagin has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and thioredoxin reductase, which are involved in cancer cell proliferation. Plumbagin has also been found to induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone is its availability and low cost compared to other anticancer drugs. It also has a relatively low toxicity profile, making it a potential candidate for cancer treatment. However, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has low solubility in water, which can limit its use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in combination with other anticancer drugs to enhance its effectiveness. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in the treatment of other diseases such as fungal and bacterial infections warrants further investigation.
Métodos De Síntesis
Plumbagin can be synthesized from naturally occurring sources such as Plumbago zeylanica or from chemical synthesis. The most common chemical synthesis method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Plumbagin has shown promising results in various scientific research applications. It has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5714516 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)